An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-hydroxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-hydroxypyridine
Abstract
4-Chloro-3-hydroxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a hydroxyl group and a chlorine atom on the pyridine scaffold imparts specific reactivity and properties that make it a valuable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-hydroxypyridine, offering both established data and field-proven experimental protocols for its characterization. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving this versatile compound.
Introduction: The Strategic Importance of 4-Chloro-3-hydroxypyridine
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, natural products, and functional materials. Their ability to engage in hydrogen bonding, coordinate with metals, and serve as a bioisosteric replacement for a phenyl ring makes them a privileged structure in medicinal chemistry.
4-Chloro-3-hydroxypyridine emerges as a particularly strategic building block. The hydroxyl group offers a handle for derivatization (e.g., etherification, esterification) and influences the electronic properties of the ring, while the chlorine atom at an adjacent position acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a site for metal-catalyzed cross-coupling reactions. This dual functionality allows for the regioselective construction of highly functionalized pyridine cores, which are central to the discovery of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is, therefore, the first and most critical step in its effective application.
Molecular and Structural Properties
The foundational characteristics of 4-Chloro-3-hydroxypyridine are summarized below. Accurate identification and structural confirmation are paramount before its use in any synthetic or biological application.
| Property | Value | Source |
| IUPAC Name | 4-chloropyridin-3-ol | N/A |
| Synonyms | 4-chloro-3-pyridinol | N/A |
| CAS Number | 96630-88-5 | ChemicalBook[1] |
| Molecular Formula | C₅H₄ClNO | PubChem |
| Molecular Weight | 129.54 g/mol | PubChem |
| InChI | InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | PubChem |
| InChIKey | RSOPTYAZDFSMTN-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CN=C(C(=C1)O)Cl | PubChem |
A crucial structural aspect of hydroxypyridines is their potential for tautomerism. While 3-hydroxypyridine exists predominantly in the hydroxy form, 2- and 4-hydroxypyridines exist in equilibrium with their corresponding pyridone forms.[2][3][4] For 4-Chloro-3-hydroxypyridine, the hydroxyl group at the 3-position does not directly participate in the same keto-enol tautomerism that defines 2- and 4-hydroxypyridines. However, its electronic and reactive properties are influenced by the overall aromatic system.
Caption: Structure of 4-Chloro-3-hydroxypyridine.
Core Physicochemical Data
Quantitative physicochemical data dictates the compound's behavior in different environments, influencing everything from reaction conditions to bioavailability. While specific, experimentally verified data for 4-Chloro-3-hydroxypyridine is not widely published, we can infer expected properties based on related structures and outline robust protocols for their determination.
| Property | Experimental Value | Expected Trend & Rationale |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature. The presence of both a polar hydroxyl group (enabling hydrogen bonding) and a chloro group suggests a melting point likely higher than that of 4-chloropyridine but potentially lower than unsubstituted 3-hydroxypyridine (m.p. 125-128 °C) due to disruption of crystal packing. |
| Boiling Point (°C) | Not available | Expected to have a high boiling point due to its polarity and hydrogen bonding capability. Decomposition may occur before boiling at atmospheric pressure. |
| pKa | Not available | The pKa of the pyridine nitrogen will be lower (more acidic) than that of 3-hydroxypyridine (pKa ~4.8) due to the electron-withdrawing inductive effect of the adjacent chlorine atom. The pKa of the hydroxyl group will be similar to or slightly lower than that of phenol. |
| Solubility | Not available | Expected to have moderate solubility in water due to the polar hydroxyl group and pyridine nitrogen. The non-polar chloro-substituent will reduce water solubility compared to 3-hydroxypyridine. Good solubility is expected in polar organic solvents like ethanol, methanol, and DMSO. |
Experimental Protocol 1: Determination of Melting Point
Causality: The melting point is a definitive physical constant used to assess purity. A sharp, narrow melting range is indicative of a pure compound, whereas a broad, depressed range suggests the presence of impurities.
Methodology (Capillary Method):
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Sample Preparation: Ensure the 4-Chloro-3-hydroxypyridine sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Measurement:
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Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: Report the melting point as the range T₁ – T₂. For a pure compound, this range should be ≤ 2 °C.
Experimental Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
Causality: The protonation state of the pyridine nitrogen and the deprotonation of the hydroxyl group alter the electronic structure of the molecule, leading to a shift in its UV-Vis absorbance spectrum. By monitoring this shift as a function of pH, the pKa can be determined, which is critical for understanding a drug's behavior in physiological environments.[5]
Methodology:
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Stock Solution: Prepare a concentrated stock solution of 4-Chloro-3-hydroxypyridine in a suitable solvent (e.g., methanol or water).
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Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-7 for the pyridine nitrogen; pH 8-12 for the hydroxyl group).
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Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution in a quartz cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).
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Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a buffer blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and deprotonated species.
-
Plot the absorbance at this λmax versus the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the resulting sigmoidal curve. The pH at the inflection point is the pKa.[6]
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Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectroscopic and Analytical Characterization
Unambiguous characterization relies on a combination of spectroscopic techniques. Below are the expected spectral features and a general protocol for analysis.
| Technique | Expected Features |
| ¹H NMR | Three distinct aromatic proton signals in the pyridine region (~7.0-8.5 ppm). The hydroxyl proton will be a broad singlet, exchangeable with D₂O. The chemical shifts will be influenced by the electronic effects of the Cl and OH groups.[1] |
| ¹³C NMR | Five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C3) will be shifted downfield, and the carbon bearing the chlorine atom (C4) will also be significantly affected. |
| IR Spectroscopy | A broad O-H stretching band (~3200-3600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹). A C-Cl stretching band in the fingerprint region (~600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |
Experimental Protocol 3: Full Spectroscopic Characterization
Causality: A combination of NMR, IR, and MS provides a complete picture of the molecule's structure, connectivity, and functional groups, serving as a definitive identity and purity check.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or run as a thin film or Nujol mull.
-
MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by ESI or APCI, or use direct insertion for EI.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
-
Data Interpretation:
-
NMR: Assign all proton and carbon signals using chemical shifts, coupling constants, and integration. 2D NMR techniques (COSY, HSQC) can be used to confirm assignments.
-
IR: Assign major absorption bands to their corresponding functional groups (O-H, C-H, C=C, C=N, C-Cl).
-
MS: Confirm the molecular weight from the molecular ion peak and verify the presence of chlorine from the isotopic pattern. Analyze fragmentation patterns to further support the proposed structure.
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Reactivity, Stability, and Handling
Reactivity Profile
The reactivity of 4-Chloro-3-hydroxypyridine is dominated by its three key features: the pyridine ring, the hydroxyl group, and the chlorine atom.
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Pyridine Ring: Susceptible to electrophilic substitution, though the ring is deactivated by the chloro- and to a lesser extent, the hydroxyl-substituent. The nitrogen atom can be alkylated or oxidized.
-
Hydroxyl Group: Can be O-alkylated, O-acylated, or converted to a triflate to enable cross-coupling reactions.
-
Chlorine Atom: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine nitrogen is protonated or quaternized, which further activates the ring towards nucleophilic attack.
Stability and Storage
-
Chemical Stability: Similar to other chloropyridines, the compound may exhibit limited stability, especially in its free base form. It is susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group, particularly under acidic or basic conditions at elevated temperatures.
-
Storage: It is recommended to store 4-Chloro-3-hydroxypyridine in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
Safety Data
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Data inferred from related chlorohydroxypyridine compounds. |
Role in Synthesis and Drug Development
4-Chloro-3-hydroxypyridine is not typically an end-product but a strategic intermediate. Its bifunctional nature allows for sequential, regioselective modifications.
Caption: Synthetic utility of 4-Chloro-3-hydroxypyridine.
This versatility makes it a valuable precursor in the synthesis of:
-
Metalloenzyme Inhibitors: The hydroxypyridine motif is an excellent metal chelator and is a key component in the design of inhibitors for various metalloenzymes.
-
Kinase Inhibitors: The pyridine scaffold is prevalent in many small-molecule kinase inhibitors used in oncology.
-
Agrochemicals: Substituted pyridines are widely used as herbicides and fungicides.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]
-
Wiggins, J. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . DTIC. Retrieved from [Link]
-
1236 SOLUBILITY MEASUREMENTS . (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . (2018). World Health Organization. Retrieved from [Link]
-
4-Chloro-3-hydroxypyridine-2-carboxylic acid . (n.d.). PubChem. Retrieved from [Link]
-
Manolova, Y., Deneva, V., & Antonov, L. (2019). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry . MDPI. Retrieved from [Link]
-
Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods . ResearchGate. Retrieved from [Link]
-
Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals . (n.d.). Semantic Scholar. Retrieved from [Link]
-
Atalay, Y. B., & Aviyente, V. (2018). Determination of the pKa values of some pyridine derivatives by computational methods . Bulgarian Chemical Communications. Retrieved from [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine . (n.d.). ChemTube3D. Retrieved from [Link]
-
De-Juan, A., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile . ACS Publications. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved from [Link]
-
4-Hydroxypyridine . (n.d.). PubChem. Retrieved from [Link]
-
4-Pyridone . (n.d.). Wikipedia. Retrieved from [Link]
-
4-Chloro-3-nitropyridine . (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxypyridine-Tautomerism . (n.d.). ChemTube3D. Retrieved from [Link]
-
4-Hydroxypyridine-3-sulfonic acid . (n.d.). Chemsrc. Retrieved from [Link]
-
4-hydroxypyridine, 626-64-2 . (n.d.). The Good Scents Company. Retrieved from [Link]
-
3-Chloro-2-hydroxypyridine . (n.d.). PubChem. Retrieved from [Link]
-
How about Tautomers? . (n.d.). WuXi Biology. Retrieved from [Link]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization . MDPI. Retrieved from [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values . PMC - NIH. Retrieved from [Link]
- Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
-
4-Chloropyridine . (n.d.). PubChem. Retrieved from [Link]
- Method for synthesizing 4-chloro-pyridine. (n.d.). Patsnap.
-
3-Hydroxypyridine . (n.d.). PubChem. Retrieved from [Link]
- Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
-
LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... . (n.d.). ResearchGate. Retrieved from [Link]
-
Hydroxypyridine-Pyridone Tautomerism . (2010). YouTube. Retrieved from [Link]
Sources
- 1. 4-CHLORO-3-HYDROXYPYRIDINE(96630-88-5) 1H NMR [m.chemicalbook.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
